"Ethyl 3-(4-cyanophenyl)-3-oxopropanoate" properties and characteristics
"Ethyl 3-(4-cyanophenyl)-3-oxopropanoate" properties and characteristics
An In-depth Technical Guide to Ethyl 3-(4-cyanophenyl)-3-oxopropanoate for Advanced Research and Development
Authored by: A Senior Application Scientist
Abstract
Ethyl 3-(4-cyanophenyl)-3-oxopropanoate is a versatile β-keto ester of significant interest in medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring a reactive β-dicarbonyl system, an aromatic nitrile, and an ethyl ester, renders it a highly valuable precursor for the synthesis of complex heterocyclic systems and active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of its core properties, synthesis, reactivity, and applications, with a focus on its utility for researchers and professionals in drug development. We will delve into the mechanistic rationale behind its synthesis and reactivity, provide detailed experimental protocols, and summarize key data to facilitate its effective application in the laboratory.
Introduction: The Strategic Importance of a Multifunctional Building Block
In the landscape of drug discovery, the efficiency of synthesizing novel molecular scaffolds is paramount. Ethyl 3-(4-cyanophenyl)-3-oxopropanoate emerges as a strategic building block precisely because it contains multiple, orthogonally reactive functional groups.[1] The β-keto ester moiety provides a nucleophilic active methylene carbon and two electrophilic carbonyl carbons, enabling a wide array of condensation and cyclization reactions. Simultaneously, the 4-cyanophenyl group offers a site for transformations of the nitrile and a rigid aromatic core for scaffold development. This combination makes it a key intermediate in the synthesis of pharmaceuticals, particularly those with anti-inflammatory and antihypertensive properties.[1] Its application extends to the creation of diverse heterocyclic compounds, such as pyrazoles and pyridines, which are privileged structures in medicinal chemistry.[1]
Core Physicochemical and Spectroscopic Characteristics
A thorough understanding of a compound's physical and spectral properties is fundamental to its application. Ethyl 3-(4-cyanophenyl)-3-oxopropanoate is typically a solid at room temperature and requires storage in a dry environment.[1]
Physicochemical Properties
The key identifying and physical properties are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 49744-93-6 | [2] |
| Molecular Formula | C₁₂H₁₁NO₃ | [1][2][3] |
| Molecular Weight | 217.22 g/mol | [1][3] |
| Physical Form | Solid | |
| Boiling Point | 358.1 °C (Predicted) | [1] |
| Storage | Store sealed in a dry place at room temperature. | [1] |
Spectroscopic Profile (Predicted)
Characterization of Ethyl 3-(4-cyanophenyl)-3-oxopropanoate relies on standard spectroscopic techniques. Based on its structure and data from analogous compounds, the following spectral features are anticipated.[4][5]
| Technique | Expected Chemical Shifts / Absorption Bands | Assignment |
| ¹H NMR | δ 7.8-8.1 (d, 2H), 7.6-7.8 (d, 2H), 4.2 (q, 2H), 3.9 (s, 2H), 1.2 (t, 3H) | Aromatic protons (para-substituted), -OCH₂ CH₃, -COCH₂ CO-, -OCH₂CH₃ |
| ¹³C NMR | δ ~190-195, ~165-170, ~130-140, ~118, ~60-65, ~45, ~14 | C =O (ketone), C =O (ester), Aromatic carbons, C ≡N, -OC H₂CH₃, -C H₂-, -OC H₂CH₃ |
| FT-IR (cm⁻¹) | ~2230, ~1740, ~1690, ~1605, ~1200-1300 | C≡N stretch, C=O stretch (ester), C=O stretch (ketone), C=C stretch (aromatic), C-O stretch (ester) |
Synthesis and Mechanistic Insight
The most common and efficient synthesis of β-keto esters like Ethyl 3-(4-cyanophenyl)-3-oxopropanoate is the Claisen condensation. This reaction is a cornerstone of C-C bond formation in organic chemistry.
Causality in Experimental Design
The choice of a Claisen condensation is dictated by the desired structure: the formation of a bond between the α-carbon of an ester and a carbonyl carbon. In this case, the reaction occurs between 4-cyanoacetophenone and diethyl carbonate.
-
Base Selection (Sodium Hydride, NaH): A strong, non-nucleophilic base is required to deprotonate the α-carbon of the ketone, initiating the reaction. Sodium hydride is ideal as it irreversibly deprotonates the ketone, driving the equilibrium forward. The byproduct is hydrogen gas, which simply evolves from the reaction, preventing side reactions.
-
Reagent Stoichiometry: Diethyl carbonate is often used in excess to serve as both the acylating agent and the solvent, ensuring the reaction goes to completion.
-
Reaction Quench (Acidification): The reaction product is a sodium enolate, which is stable in the basic medium. A careful acidic quench (e.g., with acetic acid) is necessary to protonate the enolate and yield the final β-keto ester product.
Visualizing the Synthesis Workflow
Caption: Synthesis Workflow via Claisen Condensation.
Step-by-Step Laboratory Protocol
This protocol is adapted from a standard procedure for a similar compound.[6] Note: This reaction should be performed by trained personnel in a fume hood with appropriate personal protective equipment (PPE).
-
Preparation: To a suspension of sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 60 °C, slowly add 4'-cyanoacetophenone (1.0 equivalent).
-
Addition: Following the initial reaction, slowly add diethyl carbonate (1.5 equivalents) to the mixture.
-
Reaction: Heat the reaction mixture to reflux for 1 hour, monitoring the evolution of hydrogen gas (use a bubbler).
-
Quenching: After cooling to room temperature, slowly and carefully pour the reaction mixture into a beaker containing a mixture of acetic acid (1.3 equivalents) and ice water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2x volumes).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and saturated brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The resulting oil or solid can be further purified by column chromatography or recrystallization if necessary.
Reactivity and Applications in Drug Discovery
The true value of Ethyl 3-(4-cyanophenyl)-3-oxopropanoate lies in its synthetic versatility. Its structure is pre-disposed to form five- and six-membered heterocyclic rings, which are ubiquitous in pharmaceuticals.
Key Chemical Transformations
The active methylene group (the -CH₂- between the two carbonyls) is highly acidic and easily deprotonated. This carbanion is a potent nucleophile. The two carbonyl carbons are electrophilic, and the nitrile group can be hydrolyzed, reduced, or participate in cycloadditions.
Caption: Versatility in Heterocyclic Synthesis.
-
Pyrazole Synthesis: Condensation with hydrazine or substituted hydrazines is a classic method (the Knorr pyrazole synthesis) to form pyrazole rings, a common motif in anti-inflammatory drugs (e.g., Celecoxib).
-
Pyrimidine Synthesis: Reaction with amidines, guanidine, or urea provides access to pyrimidine cores, which are central to many antiviral and anticancer agents.
-
Thiazole Synthesis: The Hantzsch thiazole synthesis, involving reaction with a thioamide, can be adapted to use this keto ester as a starting material for thiazole-containing compounds, such as the gout medication Febuxostat.[7]
Role as a Precursor in API Development
The 4-cyanophenyl moiety is a known pharmacophore in several marketed drugs. For instance, the conversion of the nitrile to a tetrazole ring is a common strategy in designing angiotensin II receptor blockers (ARBs) for hypertension. While direct experimental data on the biological mechanism of Ethyl 3-(4-cyanophenyl)-3-oxopropanoate itself is limited, its role is as a critical starting material.[8] By providing the core structure, it allows for the efficient elaboration of molecules that can interact with specific biological targets.
Safety, Handling, and Storage
As a research chemical, proper handling of Ethyl 3-(4-cyanophenyl)-3-oxopropanoate is essential. It is classified as harmful and an irritant.
GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| GHS07 (Exclamation Mark) | Warning | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.H315: Causes skin irritation.H319: Causes serious eye irritation.H315: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Data sourced from aggregated GHS information.[9][10]
Handling and First Aid
-
Engineering Controls: Use only in a well-ventilated area, preferably a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[11]
-
Spill Management: In case of a spill, contain and absorb with an inert material like sand or vermiculite and dispose of as hazardous waste.[12]
-
First Aid:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[3]
-
Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a physician.[3]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[3]
-
Conclusion
Ethyl 3-(4-cyanophenyl)-3-oxopropanoate is more than a simple chemical reagent; it is a strategic tool for accelerating drug discovery and development. Its predictable reactivity, rooted in the principles of physical organic chemistry, allows for the rational design and synthesis of novel heterocyclic compounds. By understanding its properties, synthesis, and safe handling as detailed in this guide, researchers can effectively leverage this versatile building block to construct complex molecular architectures and advance the development of next-generation therapeutics.
References
-
MySkinRecipes. Ethyl 3-(4-cyanophenyl)-3-oxopropanoate. [Link]
-
Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. 29.10 ¹³C NMR Spectroscopy. [Link]
-
Redox. Safety Data Sheet Ethyl 3-ethoxypropionate Revision 5, Date 11 Sep 18. [Link]
-
PubChem. Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate | C11H11FO3 | CID 2758844. [Link]
-
LookChem. ethyl 3-(4-cyanophenyl)-3-oxopropanoate. [Link]
-
EPA. Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-[bis(phenylmethyl)amino]-6'-(diethylamino)-. [Link]
- Google Patents. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
-
PubMed Central. Biological Targets and Mechanisms of Action of Natural Products from Marine Cyanobacteria. [Link]
-
JSciMed Central. Developing Novel Anticancer Drug Candidates Regarding the Integration of Three Main Knowledge Fields: ComputerAided Drug Design, Chemical Synthesis, and Pharmacological Evaluation. [Link]
-
University of Calgary. Spectra Problem #7 Solution. [Link]
-
Pharmaffiliates. Ethyl 3-(2-(((4-cyanophenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate Methanesulfonate. [Link]
-
PubMed. Discovery of (3-Phenylcarbamoyl-3,4-dihydro-2 H-pyrrol-2-yl)phosphonates as Imidazoline I2 Receptor Ligands with Anti-Alzheimer and Analgesic Properties. [Link]
-
Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Al-Omary-Al-Ghamdi/2f542918820c755d7f1c1f72a6a6839e5529f796]([Link]
-
ResearchGate. NMR, mass spectroscopy, IR - finding compound structure?. [Link]
-
PubChem. Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate | C12H16O4 | CID 123548. [Link]
-
Fvs. Organic Chemistry Ir And Nmr Cheat Sheet. [Link]
Sources
- 1. Ethyl 3-(4-cyanophenyl)-3-oxopropanoate [myskinrecipes.com]
- 2. chemlyte.lookchem.com [chemlyte.lookchem.com]
- 3. file.bldpharm.com [file.bldpharm.com]
- 4. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 5. researchgate.net [researchgate.net]
- 6. Ethyl 3-(4-fluorophenyl)-3-oxopropanoate | 1999-00-4 [chemicalbook.com]
- 7. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate | C11H11FO3 | CID 2758844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate | C12H16O4 | CID 123548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. redox.com [redox.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
